
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% (MTFH-97) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in water, alcohols, and most organic solvents. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of compounds on cell membranes, as well as to investigate the mechanism of action of various compounds. In addition, it has been used to study the effects of compounds on enzyme activity, as well as to study the effects of compounds on the metabolism of cells.
Mecanismo De Acción
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% is a versatile compound that can be used to study a variety of biochemical and physiological processes. It is a relatively non-toxic compound that can be used to study the effects of compounds on cell membranes, as well as to investigate the mechanism of action of various compounds. In addition, it has been used to study the effects of compounds on enzyme activity, as well as to study the effects of compounds on the metabolism of cells.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% has been used to study a variety of biochemical and physiological processes. It has been used to study the effects of compounds on cell membranes, as well as to investigate the mechanism of action of various compounds. In addition, it has been used to study the effects of compounds on enzyme activity, as well as to study the effects of compounds on the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% is a versatile compound that can be used for a variety of laboratory experiments. It is a relatively non-toxic compound that can be used to study the effects of compounds on cell membranes, as well as to investigate the mechanism of action of various compounds. In addition, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, it is important to note that Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% is not suitable for use in clinical studies due to its lack of toxicity.
Direcciones Futuras
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% has a variety of potential applications in scientific research. It can be used to study the effects of compounds on cell membranes, as well as to investigate the mechanism of action of various compounds. In addition, it can be used to study the effects of compounds on enzyme activity, as well as to study the effects of compounds on the metabolism of cells. Furthermore, it can be used to study the effects of compounds on gene expression, as well as to study the effects of compounds on the immune system. Finally, it can be used to study the effects of compounds on the development of cancer, as well as to study the effects of compounds on the development of neurological disorders.
Métodos De Síntesis
Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97% can be synthesized through a two-step process involving the reaction of 2-furyl alcohol and trifluoroacetic anhydride. In the first step, the 2-furyl alcohol is reacted with trifluoroacetic anhydride to form a methyl ester. In the second step, the methyl ester is hydrolyzed to form Methyl 3,3,3-trifluoro-2-(2-furyl)-2-hydroxypropanoate, 97%.
Propiedades
IUPAC Name |
methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c1-14-6(12)7(13,8(9,10)11)5-3-2-4-15-5/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLHRSOXJCHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-(furan-2-yl)-2-hydroxypropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

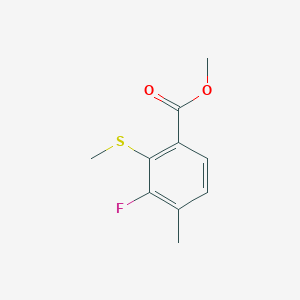
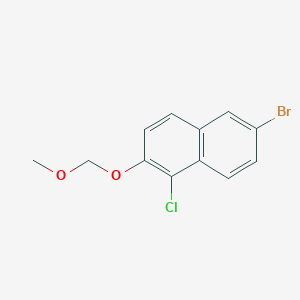
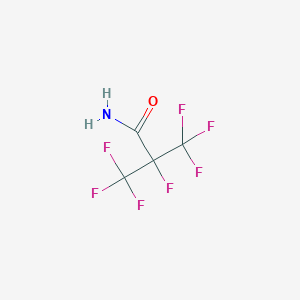
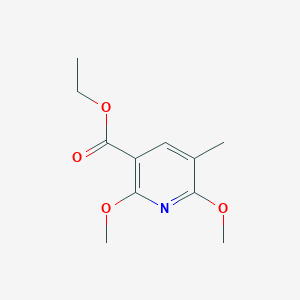
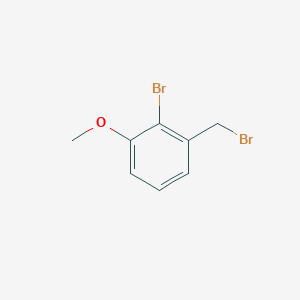



![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)
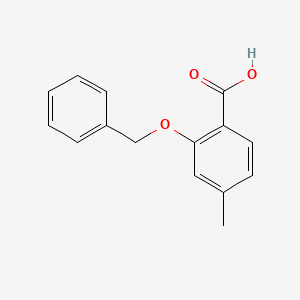

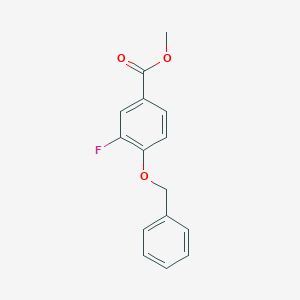

![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)